molecular formula C16H20N2O3 B2509401 N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097913-93-2

N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

Cat. No.: B2509401
CAS No.: 2097913-93-2
M. Wt: 288.347
InChI Key: CBGRZFQHQNZUKH-UHFFFAOYSA-N
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Description

N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.347 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide typically involves the reaction of benzylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(1-hydroxycyclohexyl)methyl]ethanediamide
  • N-benzyl-N-[(1-hydroxycyclohex-2-enyl)methyl]ethanediamide

Uniqueness

N’-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is unique due to the presence of the hydroxycyclohex-2-en-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with similar compounds.

Properties

IUPAC Name

N-benzyl-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14(17-11-13-7-3-1-4-8-13)15(20)18-12-16(21)9-5-2-6-10-16/h1,3-5,7-9,21H,2,6,10-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGRZFQHQNZUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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